molecular formula C8H10BrN B1281281 4-Bromo-3,5-dimethylaniline CAS No. 59557-90-3

4-Bromo-3,5-dimethylaniline

Cat. No. B1281281
CAS RN: 59557-90-3
M. Wt: 200.08 g/mol
InChI Key: OGBPXDJLNYCSJH-UHFFFAOYSA-N
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Patent
US08222248B2

Procedure details

To a solution of 4-bromo-3,5-dimethyl-phenylamine (130 mg) in CH2Cl2 (4 mL) was added acetic anhydride (0.123 mL) at 0° C. The mixture was allowed to warm up to room temperature and stirred for 2 h. The mixture was concentrated under reduced pressure. The crude product was purified by column chromatography (SiO2, EtOAc:Hexane=10:90 to 60:40) to give N-(4-bromo-3,5-dimethyl-phenyl)-acetamide: MS (m/z) 244 (M+1); 1H NMR (CDCl3, 400 MHz) δ 7.24 (s, 2H), 2.35 (s, 6H), 2.13 (s, 3H).
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
0.123 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([NH2:9])=[CH:4][C:3]=1[CH3:10].[C:11](OC(=O)C)(=[O:13])[CH3:12]>C(Cl)Cl>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([NH:9][C:11](=[O:13])[CH3:12])=[CH:4][C:3]=1[CH3:10]

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)N)C
Name
Quantity
0.123 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (SiO2, EtOAc:Hexane=10:90 to 60:40)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1C)NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.